molecular formula C18H24N4O B6446254 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640877-31-0

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Cat. No.: B6446254
CAS No.: 2640877-31-0
M. Wt: 312.4 g/mol
InChI Key: NPLUQHONRMNTPK-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a 4-(3-phenylpropyl)piperazinyl moiety at position 2. This structure combines aromatic and piperazine functionalities, which are common in bioactive molecules targeting neurological and oncological pathways.

Properties

IUPAC Name

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-23-17-9-10-19-18(20-17)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLUQHONRMNTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 4-methoxybenzaldehyde and guanidine.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-(3-phenylpropyl)piperazine under suitable conditions.

    Final Product Formation: The final compound is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

Compound 1 : 4-(3-Furyl)-2-[4-(3-Phenylpropyl)piperazin-1-yl]pyrimidine
  • Key Differences : Replaces the methoxy group with a 3-furyl substituent.
  • Activity : Exhibits affinity for the 5-HT7 receptor (Ki = 12 nM), highlighting the importance of electron-rich aromatic substituents for receptor binding .
  • Synthesis : Synthesized in 44% yield as a free base, with NMR and HR-MS data confirming structural integrity .
Compound 2 : 4-[Aryl/Heteroaryl-2-yl Methyl]-6-Phenyl-2-[3-(4-Substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one
  • Key Differences: Pyridazinone core instead of pyrimidine; incorporates a propyl-linked piperazine.
  • Activity : Derivatives in this class show anticancer activity (IC50 = 1.2–8.7 μM against MCF-7 cells), suggesting that piperazine side chains enhance cellular uptake and target engagement .
Compound 3 : 2-Chloro-4-Morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine
  • Key Differences: Thienopyrimidine core with morpholine and piperazine substituents.
  • Activity : Used in kinase inhibitors (e.g., mTOR/PI3K), demonstrating the versatility of piperazine-pyrimidine hybrids in modulating diverse biological targets .
Key Observations:
  • Methoxy vs. Furyl : The methoxy group in the target compound may enhance metabolic stability compared to the furyl group in Compound 1, which could be prone to oxidative degradation .
  • Piperazine Chain Length : The 3-phenylpropyl linker in the target compound and Compound 1 may improve lipophilicity and membrane permeability relative to shorter chains in other analogs .

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